molecular formula C10H7ClO2S B1297734 Methyl 3-chlorobenzo[b]thiophene-2-carboxylate CAS No. 21211-07-4

Methyl 3-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B1297734
CAS No.: 21211-07-4
M. Wt: 226.68 g/mol
InChI Key: VAPMGETZRJYSLW-UHFFFAOYSA-N
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Description

Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (CAS 21211-07-4) is a high-purity chemical building block supplied at 95% purity for research and development applications . This compound, with the molecular formula C10H7ClO2S and a molecular weight of 226.67 g/mol, is characterized by its solid form and a melting point range of 80°C to 82°C . As a derivative of the benzothiophene scaffold, it serves as a versatile synthon and key intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of more complex heterocyclic compounds . Its high research value is evidenced by its appearance in numerous patent applications, indicating its utility in developing novel active molecules . The product is classified as For Research Use Only (RUO) and is strictly intended for laboratory research or industrial applications. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

methyl 3-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPMGETZRJYSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345790
Record name Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
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Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21211-07-4
Record name Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-chlorobenzo(b)thiophene-2-carboxylate
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Preparation Methods

General Synthetic Route

The synthesis of methyl 3-chlorobenzo[b]thiophene-2-carboxylate typically begins with 3-chlorobenzo[b]thiophene derivatives. The process involves the following steps:

  • Preparation of 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride :

    • The starting material, 3-chlorobenzo[b]thiophene, is reacted with thionyl chloride (SOCl₂) in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP).
    • The reaction is conducted at elevated temperatures (80–85°C) for several hours, followed by solvent extraction using ethyl acetate to isolate the carbonyl chloride intermediate.
  • Esterification to Form Methyl Ester :

    • The carbonyl chloride intermediate is treated with methanol in the presence of a base such as triethylamine or pyridine.
    • This step facilitates the formation of the methyl ester group, yielding this compound.

Alternative Synthesis Using Thioglycolate

An alternative method involves the use of methyl thioglycolate as a reagent under basic conditions:

  • Reaction Setup :

    • The precursor compound (e.g., 3-chlorobenzo[b]thiophen-2-carbonyl chloride) is dissolved in a tetrahydrofuran-methanol (THF-MeOH) solvent mixture under an inert argon atmosphere.
    • Methyl thioglycolate, along with a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and calcium oxide (CaO) are added to the reaction mixture.
  • Reaction Conditions :

    • The mixture is stirred at room temperature for approximately 15 hours.
    • After completion, the reaction mixture is filtered to remove insoluble byproducts, and the filtrate is concentrated under reduced pressure.
  • Purification :

    • The crude product is recrystallized from a methanol-toluene solvent system to obtain pure this compound.

Large-Scale Synthesis

For industrial applications, large-scale synthesis follows similar steps but with optimized conditions:

  • Reagent Ratios :

    • Larger quantities of reagents are used while maintaining stoichiometric ratios (e.g., excess methyl thioglycolate and CaO).
  • Reaction Scale-Up :

    • A larger reaction vessel and increased solvent volumes ensure effective mixing and heat dissipation.
  • Yield Optimization :

    • Careful control of temperature and reaction time improves yield and reduces byproduct formation.
    • Recrystallization from methanol-toluene ensures high purity and reproducibility.

Data Table: Reaction Parameters for Key Steps

Step Reagents Solvent Conditions Yield (%)
Carbonyl Chloride Formation Thionyl chloride, DMAP Heptane 80–85°C, 5–7 hours High
Esterification Methanol, triethylamine Dichloromethane Room temperature Moderate
Thioglycolate Reaction Methyl thioglycolate, DBU THF-MeOH Room temperature, 15 hours ~91
Large-Scale Recrystallization Methanol-Toluene Reflux for recrystallization High

Notes on Reaction Optimization

  • Catalysts and Bases : The choice of base (e.g., DBU or pyridine) significantly affects reaction efficiency.
  • Solvent Selection : Polar aprotic solvents like THF enhance solubility and facilitate nucleophilic substitution.
  • Temperature Control : Maintaining optimal temperatures prevents side reactions and decomposition.

Comparison with Similar Compounds

Physical Properties :

  • Molecular Weight : 226.68 g/mol
  • Purity : Available commercially at ≥95% purity
  • Storage : Stable under dry, room-temperature conditions

Synthetic Utility :
The compound is synthesized via nickel-catalyzed coupling reactions between methyl 3-chlorobenzo[b]thiophene-2-carboxylate and arylboronic acids, employing Ni(dppe)Cl₂ as a catalyst . Its reactivity at the 3-chloro position enables further functionalization, such as sulfonation or oxidation , to generate derivatives with enhanced bioactivity.

Comparison with Similar Compounds

This compound belongs to a broader class of benzo[b]thiophene carboxylates. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Methyl 4-Fluoro-3-(Morpholinosulfonyl)benzo[b]thiophene-2-carboxylate

  • Substituents: 4-Fluoro, 3-morpholinosulfonyl
  • Bioactivity : Exhibits anti-hepatitis B virus (HBV) activity, validated by molecular docking studies .
  • Synthesis: Derived from diazotization and sulfonation of methyl 3-aminobenzo[b]thiophene-2-carboxylate .
  • Key Difference : The sulfonyl group enhances solubility and target binding compared to the chloro substituent in the parent compound.

Ethyl 3-Hydroxybenzo[b]thiophene-2-carboxylate

  • Substituents : 3-Hydroxy
  • Bioactivity: Not explicitly reported, but hydroxy groups typically improve metabolic stability in drug candidates .
  • Synthesis : Prepared via hydrolysis of the corresponding ester .
  • Key Difference : The hydroxy group reduces electrophilicity, limiting its utility in nucleophilic substitution reactions compared to the chloro analogue.

Methyl 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylate

  • Substituents : 3-Chloro, 6-methyl
  • Bioactivity : Undisclosed, but methyl groups often enhance lipophilicity and membrane permeability .
  • Synthesis : Details unreported in the evidence, but likely involves Friedel-Crafts alkylation or directed ortho-metallation strategies.

Functional Analogues

Methyl 5-Chloro-3-(Methylsulfamoyl)thiophene-2-carboxylate

  • Core Structure: Thiophene (non-fused)
  • Bioactivity : Used in pharmaceutical intermediates for antidiabetic or antiviral agents .
  • Key Difference: The non-fused thiophene ring lacks the planar aromaticity of benzo[b]thiophene, reducing π-stacking interactions in biological targets.

Methyl 3-Aminobenzo[b]thiophene-2-carboxylate

  • Substituents: 3-Amino
  • Bioactivity : Intermediate for kinase inhibitors targeting cancer pathways .

Comparative Analysis Table

Compound Name Substituents Bioactivity Synthesis Method Key Advantage References
This compound 3-Cl Antitrypanosomal precursor Ni-catalyzed coupling High reactivity for functionalization
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate 4-F, 3-morpholinosulfonyl Anti-HBV Diazotization/SO₂ treatment Enhanced solubility and target binding
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH N/A Ester hydrolysis Improved metabolic stability
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate 5-Cl, 3-methylsulfamoyl Pharmaceutical intermediate Unreported Versatility in medicinal chemistry

Biological Activity

Methyl 3-chlorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzothiophene moiety, which contributes to its biological activity. Its structural formula can be represented as follows:

C10H7ClO2S\text{C}_{10}\text{H}_7\text{ClO}_2\text{S}

The compound exhibits properties that make it a valuable scaffold for drug development, particularly in the synthesis of bioactive molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorinated benzothiophene structure enhances its binding affinity to target proteins, leading to modulation of their activity. This interaction can result in inhibition or activation of specific pathways, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study assessed its efficacy against various bacterial strains, including drug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, demonstrating significant antibacterial activity.

CompoundMIC (µg/mL)Bacterial Strain
This compound128S. aureus

This data suggests that the compound may serve as a lead in developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested on human cell lines (A549) to assess potential toxicity.

Concentration (µg/mL)Cell Viability (%)
3298
12895

The results indicate low cytotoxicity at concentrations up to 128 µg/mL, suggesting a favorable safety profile for further development.

Case Studies and Research Findings

  • Anticancer Potential : A study highlighted the role of this compound in inhibiting cancer cell proliferation. The compound was shown to induce apoptosis in various cancer cell lines, making it a candidate for anticancer drug development.
  • Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The results indicated that it could effectively reduce inflammation markers in vitro, supporting its potential use in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-chlorobenzo[b]thiophene-2-carboxylate, and what methodological considerations are critical for achieving high yields?

Answer: The synthesis typically involves multi-step pathways:

Core Formation : Construct the benzo[b]thiophene core via cyclization of thiophene derivatives. For example, coupling 2-mercaptoacetate with substituted benzaldehydes in DMF under reflux (60°C) forms the thiophene backbone .

Chlorination : Introduce chlorine at the 3-position using diazotization (e.g., treating 3-aminobenzo[b]thiophene intermediates with NaNO₂/HCl) followed by chlorosulfonation or direct electrophilic substitution .

Esterification : Convert the carboxylic acid intermediate (e.g., 3-chlorobenzo[b]thiophene-2-carboxylic acid) to the methyl ester using methanol and acid catalysis .

Q. Critical Considerations :

  • Nitrogen Protection : Use inert atmospheres (N₂/Ar) during reflux to prevent oxidation .
  • Purification : Employ reverse-phase HPLC (methanol-water gradients) or column chromatography to isolate high-purity products (>98%) .
  • Yield Optimization : Control reaction stoichiometry (1.2 eq. of reagents) and solvent polarity (e.g., CH₂Cl₂ for anhydrous conditions) .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic techniques?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzo[b]thiophene), methyl ester (δ 3.8–3.9 ppm), and substituent-specific shifts (e.g., chlorine deshielding effects) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and quaternary carbons .
  • Infrared (IR) Spectroscopy : Detect ester C=O (1700–1750 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with methanol-water gradients to verify purity (>98%) and monitor byproducts .

Cross-Validation : Compare melting points (e.g., 223–226°C for analogous esters) and spectral data with literature .

Advanced Research Questions

Q. What strategies can optimize regioselective substitution in this compound derivatives, particularly for introducing sulfonyl or amino groups?

Answer:

  • Sulfonation : Treat the 3-amino intermediate with SO₂ or chlorosulfonic acid to install sulfonyl groups at the 3-position. Diazotization (NaNO₂/HCl) precedes sulfonation, as shown in hepatitis B inhibitor syntheses .
  • Amination : React with thioglycolic acid under inert conditions (130°C, Ar) to introduce sulfanylacetyl-amino groups .
  • Coupling Reactions : Use EDC/DCC with DMAP to form amides or esters from carboxylic acid intermediates, ensuring regioselectivity via steric and electronic directing effects .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR shifts or IR absorptions) when characterizing novel analogs?

Answer:

  • Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare IR peaks with computational predictions (DFT) .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning using single-crystal structures, as done for hepatitis B inhibitors .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to clarify splitting patterns .

Case Study : Discrepancies in carbonyl IR stretches (1700 vs. 1750 cm⁻¹) may arise from hydrogen bonding; confirm via solvent-free measurements .

Q. What in vitro methodologies are appropriate for evaluating the bioactivity of this compound derivatives, such as enzyme inhibition or receptor binding?

Answer:

  • Enzyme Inhibition Assays :
    • Kinase Inhibition : Test derivatives against STAT3 or p38 MAPK using fluorescence polarization (IC₅₀ determination) .
    • Antiviral Activity : Use hepatitis B surface antigen (HBsAg) ELISA to assess inhibition efficacy .
  • Receptor Binding Studies : Perform competitive binding assays (e.g., radioligand displacement for GluK1 receptors) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2) to evaluate antiproliferative effects .

Data Interpretation : Normalize results to controls and use Hill plots for dose-response curves .

Q. How can computational tools predict the reactivity and stability of this compound under varying conditions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., STAT3 or viral proteases) using AutoDock Vina .
  • Degradation Pathways : Model hydrolysis kinetics (e.g., ester cleavage in acidic/basic media) via transition state analysis .

Validation : Correlate computational findings with experimental stability data (e.g., HPLC monitoring of degradation products) .

Q. What are the key challenges in scaling up laboratory-scale syntheses, and how can these be methodologically mitigated?

Answer:

  • Purification Bottlenecks : Replace HPLC with flash chromatography (C18 silica) for larger batches .
  • Exothermic Reactions : Use jacketed reactors with controlled cooling during chlorosulfonation .
  • Solvent Recovery : Implement distillation systems to recycle CH₂Cl₂ or DMF, reducing costs and waste .

Case Study : Scaling the Schmidt reaction requires precise stoichiometry (1.2 eq. amine) and slow reagent addition to avoid side products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
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Methyl 3-chlorobenzo[b]thiophene-2-carboxylate

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